molecular formula C24H29N5O3 B2922586 2-(4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}-1H-1,2,3-triazol-1-yl)-1-(2-methoxyphenyl)ethanol CAS No. 1396764-98-9

2-(4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}-1H-1,2,3-triazol-1-yl)-1-(2-methoxyphenyl)ethanol

Cat. No. B2922586
CAS RN: 1396764-98-9
M. Wt: 435.528
InChI Key: GDAZTEBUXMDOAE-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups. It contains a piperazine ring, which is a common feature in many pharmaceuticals, and a 1,2,3-triazole ring, which is often used in medicinal chemistry due to its stability and versatility . The presence of the methoxyphenyl group could also influence the compound’s properties and reactivity.

Scientific Research Applications

Synthetic Methods and Chemical Properties

An efficient synthesis of potent PPARpan agonists demonstrates the intricate synthetic routes required for complex molecules, showcasing the chemical ingenuity needed to construct such entities with potential therapeutic applications (Guo et al., 2006). Similarly, the synthesis and characterization of novel 1,2,4-triazole derivatives, including their antimicrobial activities, reveal the multifaceted nature of these compounds and their significance in medicinal chemistry (Bektaş et al., 2007).

Potential Therapeutic Applications

Research on triazine derivatives as potential irreversible dihydrofolate reductase inhibitors underlines the therapeutic potential of such compounds in treating diseases by targeting specific enzymes within the body (Mackenzie & Stevens, 1972). Additionally, studies on the metabolic pathways of novel antidepressants involving complex molecules similar to the one , elucidate the intricate interactions within biological systems and the metabolic considerations critical to drug development (Hvenegaard et al., 2012).

Drug Discovery and Development

The synthesis and solubility analysis of potential antifungal compounds highlight the importance of physicochemical properties in the development of new drugs, underscoring the challenges and considerations in creating molecules with suitable characteristics for therapeutic use (Volkova et al., 2020). Moreover, the exploration of novel conazole analogues through green chemistry techniques reflects the ongoing efforts to develop safer, more effective antifungal treatments, showcasing the role of complex molecules in expanding the arsenal against infectious diseases (Mermer et al., 2018).

Mechanism of Action

Target of Action

The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied. They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with its target, the α1-AR, by binding to it. The binding affinity of the compound for α1-AR is in the range of 22 nM to 250 nM . This interaction leads to changes in the receptor’s activity, which can have various downstream effects.

Biochemical Pathways

The interaction of the compound with α1-AR affects various biochemical pathways. These receptors are associated with numerous neurodegenerative and psychiatric conditions . Therefore, modulation of these receptors can potentially impact the progression of these conditions.

Pharmacokinetics

The compound’s pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), are crucial for its bioavailability. The compound has shown an acceptable pharmacokinetic profile, making it a promising lead compound .

Result of Action

The molecular and cellular effects of the compound’s action are primarily due to its interaction with α1-AR. By modulating the activity of these receptors, the compound can potentially influence various physiological processes, including smooth muscle contraction and neurotransmission .

properties

IUPAC Name

[4-(2,3-dimethylphenyl)piperazin-1-yl]-[1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]triazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O3/c1-17-7-6-9-21(18(17)2)27-11-13-28(14-12-27)24(31)20-15-29(26-25-20)16-22(30)19-8-4-5-10-23(19)32-3/h4-10,15,22,30H,11-14,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDAZTEBUXMDOAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CN(N=N3)CC(C4=CC=CC=C4OC)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}-1H-1,2,3-triazol-1-yl)-1-(2-methoxyphenyl)ethanol

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